

# Fumaric Acid: A Comprehensive Technical Guide to Hygroscopicity and Storage

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## Compound of Interest

Compound Name: Fumaric acid (Standard)

Cat. No.: B1141848

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hygroscopic nature and appropriate storage conditions for fumaric acid. Fumaric acid, a key intermediate in the Krebs cycle, is widely utilized in the pharmaceutical, food, and chemical industries for its role as an acidulant, pH modifier, and starting material for synthesis. A thorough understanding of its interaction with moisture is critical for ensuring its stability, quality, and performance in various applications.

## Hygroscopicity Profile of Fumaric Acid

Fumaric acid is widely characterized as a non-hygroscopic substance.<sup>[1]</sup> This property is attributed to its stable crystalline structure, which provides a significant advantage in formulations where moisture sensitivity is a concern. Unlike many other organic acids, such as citric or malic acid, fumaric acid exhibits a low affinity for water vapor, which contributes to its excellent physical stability and long shelf life.<sup>[1]</sup>

## Quantitative Hygroscopicity Data

While fumaric acid is classified as non-hygroscopic, it is important to understand its behavior at various relative humidity (RH) conditions. The European Pharmacopoeia provides a classification system for the hygroscopicity of solids.<sup>[2]</sup>

Table 1: Hygroscopicity Classification according to the European Pharmacopoeia<sup>[2]</sup>

Classification	Weight Increase after 24h at 25°C and 80% RH
Non-hygroscopic	$\leq 0.12\%$
Slightly hygroscopic	$> 0.12\%$ and $\leq 2.0\%$
Hygroscopic	$> 2.0\%$ and $\leq 15\%$
Very hygroscopic	$> 15\%$

Based on available data and its well-established non-hygroscopic nature, fumaric acid's weight increase under these conditions is expected to be well below the 0.12% threshold.

## Experimental Protocol: Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the extent and rate of solvent absorption by a sample.<sup>[3]</sup> It is a highly sensitive method for determining moisture sorption isotherms.

### Methodology:

- **Sample Preparation:** A precisely weighed sample of fumaric acid (typically 5-10 mg) is placed in the DVS instrument's microbalance.
- **Drying:** The sample is dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved. This initial weight is recorded as the dry mass.
- **Sorption Phase:** The relative humidity of the nitrogen stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample weight equilibrates (i.e., the rate of weight change is below a set threshold, for example, 0.002% per minute). The weight change at each RH step is continuously recorded.
- **Desorption Phase:** Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, and the weight change is monitored to assess for

hysteresis.

- **Data Analysis:** The change in mass at each relative humidity step is plotted against the RH to generate a moisture sorption isotherm. The percentage weight change is calculated relative to the initial dry mass.

## Solubility Profile of Fumaric Acid

Fumaric acid exhibits limited solubility in water at room temperature, a characteristic that is often utilized in controlled-release formulations. Its solubility, however, increases significantly with temperature.

## Quantitative Solubility Data

Table 2: Solubility of Fumaric Acid in Water at Various Temperatures

Temperature (°C)	Solubility ( g/100 mL)
25	0.63
100	9.8

## Experimental Protocol: Determination of Aqueous Solubility

The equilibrium solubility of fumaric acid in water can be determined using the shake-flask method, a standard procedure outlined in pharmacopeias such as the USP.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of fumaric acid is added to a known volume of purified water in a sealed container (e.g., a screw-capped flask).
- **Equilibration:** The container is agitated at a constant temperature (e.g.,  $25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ ) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation can be achieved using a mechanical shaker or a magnetic stirrer.

- **Phase Separation:** After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.
- **Sample Withdrawal and Filtration:** An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.
- **Quantification:** The concentration of fumaric acid in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Replicate Analysis:** The experiment should be performed in triplicate to ensure the reproducibility of the results.

## Stability and Storage Conditions

Fumaric acid is a chemically stable compound under normal storage conditions. Its stability is a key attribute for its use in pharmaceuticals and food products.

### General Stability

Fumaric acid is resistant to oxidation under normal conditions and exhibits good thermal stability. However, like all chemicals, its stability can be affected by extreme conditions. Forced degradation studies are essential to understand its degradation pathways.

### Recommended Storage Conditions

To maintain its quality and integrity, fumaric acid should be stored in well-closed containers in a cool, dry place, protected from light. The storage area should be well-ventilated.

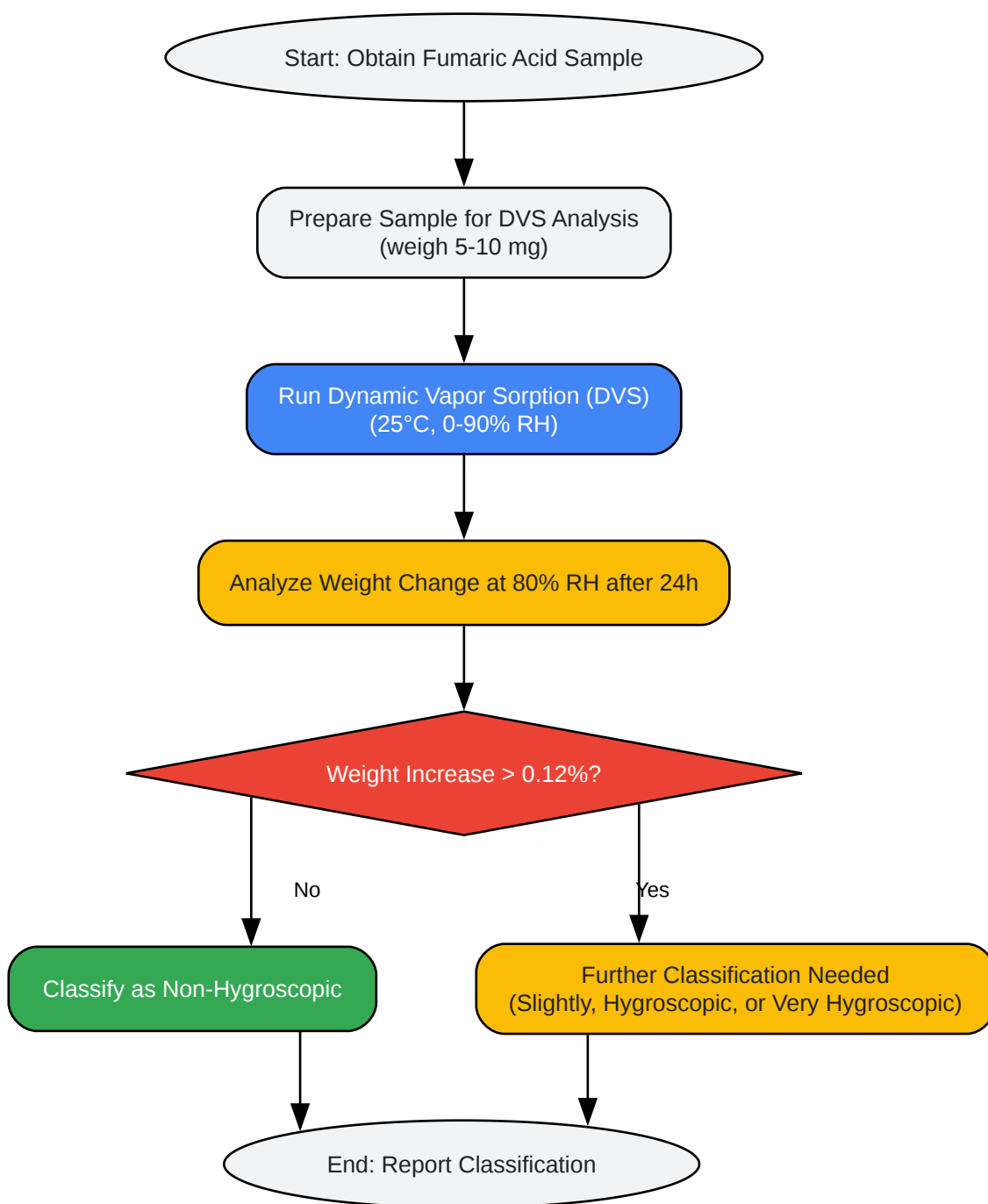
## Experimental Protocol: Forced Degradation Study

Forced degradation studies are conducted to identify potential degradation products and to establish the intrinsic stability of a drug substance. These studies are a critical component of the drug development process as mandated by ICH guidelines.

Methodology:

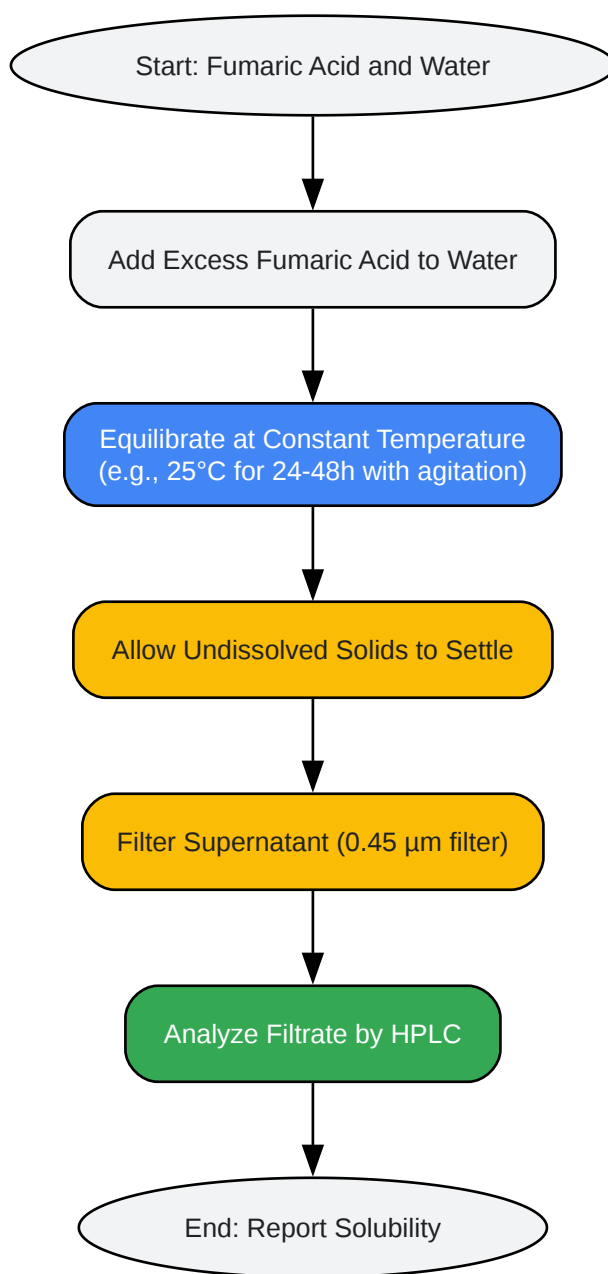
- Acid Hydrolysis: Fumaric acid is dissolved in an acidic solution (e.g., 0.1 N HCl) and heated (e.g., at 80°C) for a specified period.
- Base Hydrolysis: Fumaric acid is dissolved in a basic solution (e.g., 0.1 N NaOH) and kept at a controlled temperature (e.g., 60°C) for a defined time.
- Oxidative Degradation: Fumaric acid is exposed to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
- Thermal Degradation: Solid fumaric acid is exposed to high temperatures (e.g., 105°C) for a set duration.
- Photostability: Fumaric acid (both solid and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
- Analysis: Samples from each stress condition are analyzed at appropriate time points using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

## Visualizations



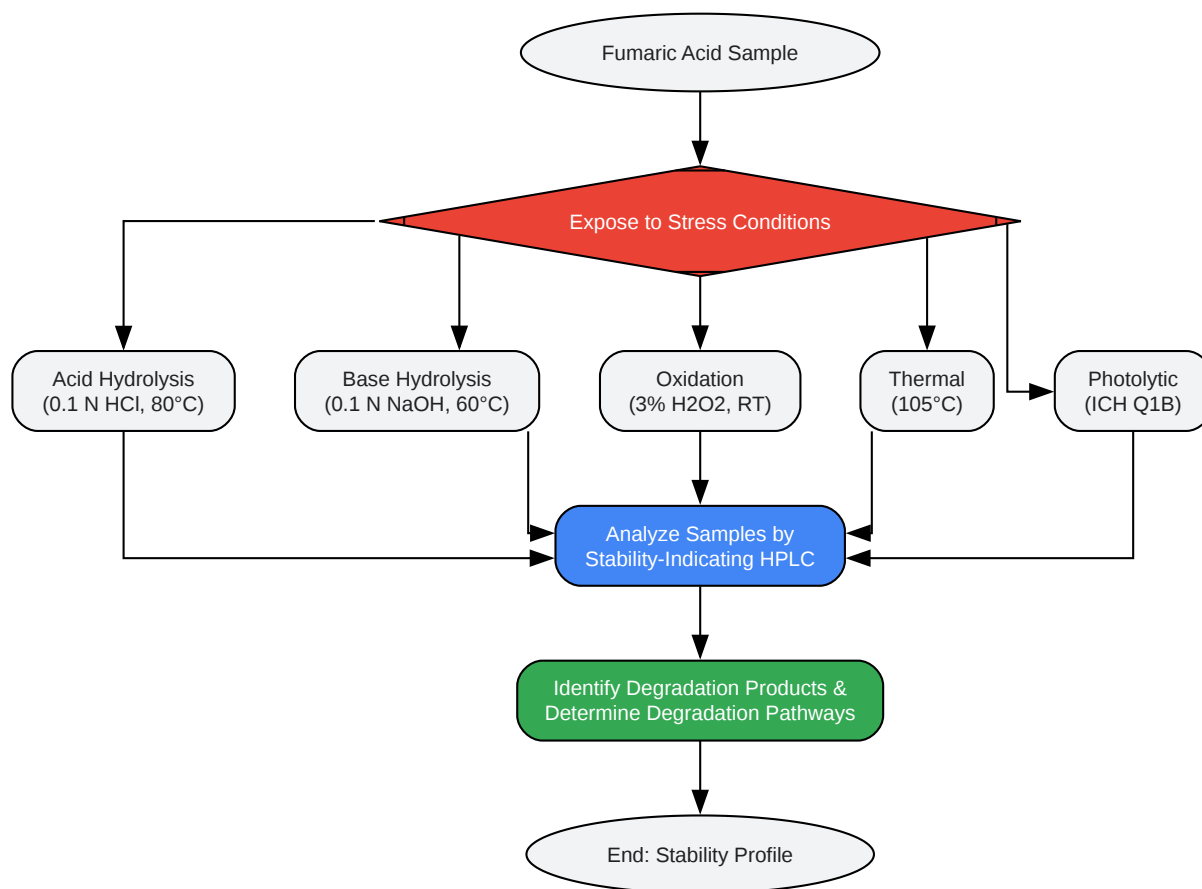
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Caption: Workflow for Hygroscopicity Classification.



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Caption: Experimental Workflow for Solubility Determination.



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Caption: Workflow for a Forced Degradation Study.

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